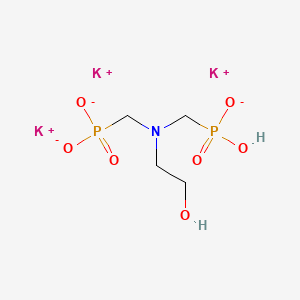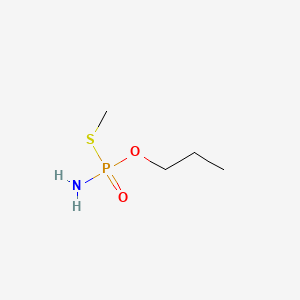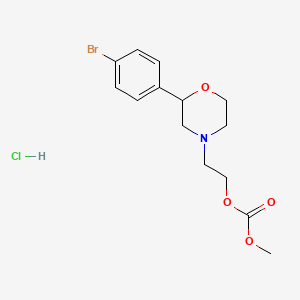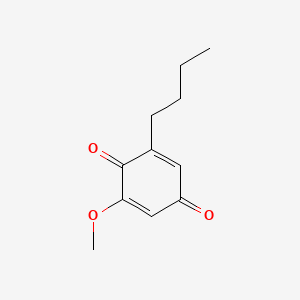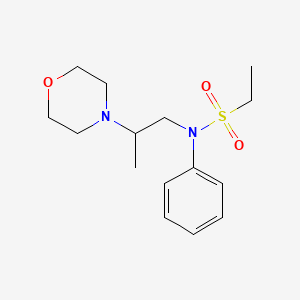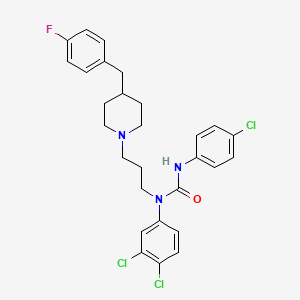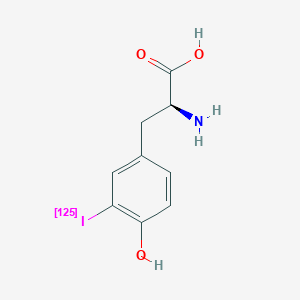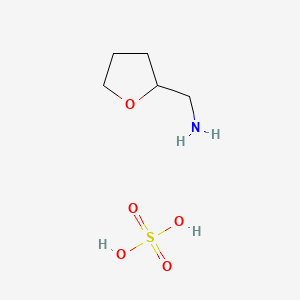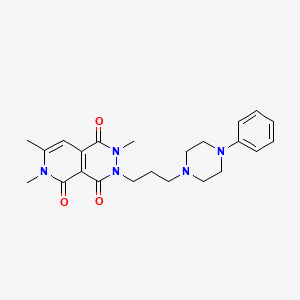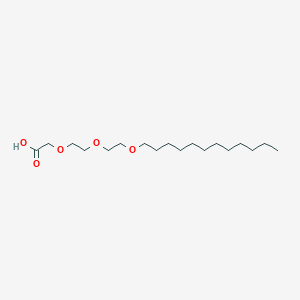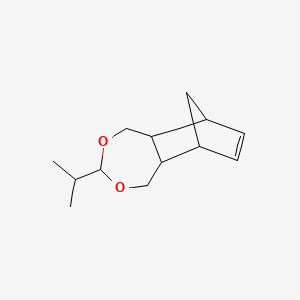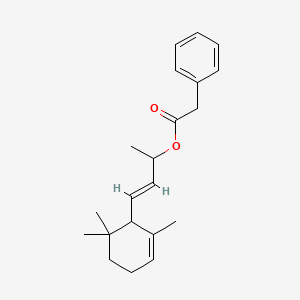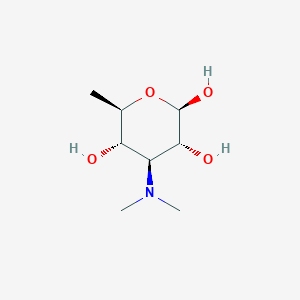
2,6-Dioctyl-p-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dioctyl-p-cresol is an organic compound with the molecular formula C23H40O. It is a derivative of p-cresol, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by octyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioctyl-p-cresol typically involves the alkylation of p-cresol with octyl halides in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 6 positions. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often conducted in an organic solvent such as toluene or xylene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
2,6-Dioctyl-p-cresol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2,6-Dioctyl-p-cresol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its antioxidant properties.
Industry: Utilized in the production of lubricants, fuels, and other industrial products to enhance stability and shelf life.
作用机制
The antioxidant properties of 2,6-Dioctyl-p-cresol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials and biological molecules. The compound interacts with free radicals, converting them into more stable and less reactive species, thus protecting against oxidative damage.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butyl-p-cresol: Another antioxidant with similar properties but different alkyl groups.
p-Cresol: The parent compound without the octyl substitutions.
2,6-Dimethyl-p-cresol: A compound with methyl groups instead of octyl groups.
Uniqueness
2,6-Dioctyl-p-cresol is unique due to its long alkyl chains, which enhance its lipophilicity and make it more effective in non-polar environments. This property makes it particularly useful in industrial applications where non-polar solvents and materials are involved.
属性
CAS 编号 |
23271-28-5 |
|---|---|
分子式 |
C23H40O |
分子量 |
332.6 g/mol |
IUPAC 名称 |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
InChI 键 |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


